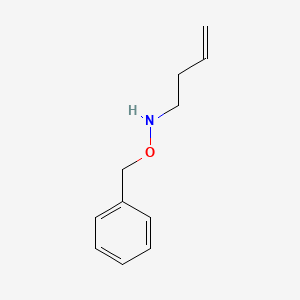

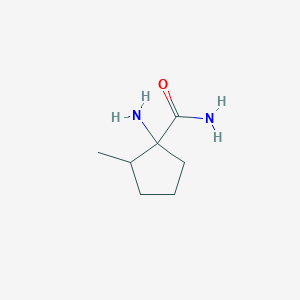

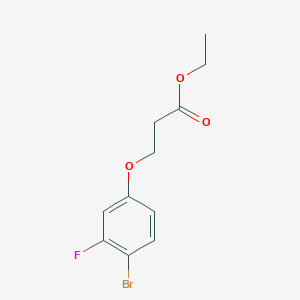

![molecular formula C8H12O3 B1444268 Ácido 2-metil-7-oxabiciclo[2.2.1]heptano-2-carboxílico CAS No. 1561951-19-6](/img/structure/B1444268.png)

Ácido 2-metil-7-oxabiciclo[2.2.1]heptano-2-carboxílico

Descripción general

Descripción

“2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as 7-oxanorbornanes or 7-oxabicyclo[2.2.1]heptanes . These compounds are characterized by a seven-membered ring structure containing an oxygen atom .

Synthesis Analysis

The synthesis of 7-oxanorbornanes can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction allows for the formation of a wide range of 7-oxanorbornane derivatives, many of which can be prepared enantiomerically enriched . These derivatives are extremely useful in the total asymmetric synthesis of various natural products and bioactive compounds .Molecular Structure Analysis

The molecular structure of 7-oxanorbornanes is characterized by a seven-membered ring structure containing an oxygen atom . The specific structure of “2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” would include additional functional groups, such as a carboxylic acid group and a methyl group, attached to the ring structure.Chemical Reactions Analysis

7-Oxanorbornanes can undergo a variety of chemical reactions due to their bicyclic structure . These reactions can generate a wide range of chemodiversity in a highly stereoselective manner . For instance, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-oxanorbornanes can vary depending on their specific structure. For instance, 7-Oxabicyclo[2.2.1]heptane has a refractive index of 1.448, a boiling point of 119 °C, and a density of 0.968 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Síntesis de Heterociclos Oxigenados Saturados

El compuesto se utiliza en la síntesis de heterociclos oxigenados saturados . Estos heterociclos son quirones extremadamente útiles para la síntesis asimétrica total de todo tipo de productos naturales y compuestos bioactivos como azúcares raros y análogos, monosacáridos y miméticos de disacáridos .

Generación de Quimodiversidad

Debido a su estructura bicíclica, los 7-oxanorbornanos permiten generar una amplia quimodiversidad de forma altamente estereoselectiva . Esto los hace valiosos en el campo de la química orgánica.

Polimerizaciones de Alquenos Inducidas por Radicales

El 2-metiliden-7-oxanorbornano, un derivado del 7-oxanorbornano, se ha utilizado en polimerizaciones de alquenos inducidas por radicales . Este proceso es crucial en la producción de ciertos tipos de polímeros.

Propiedades Biológicas

Los derivados del 7-oxanorbornano se encuentran en la naturaleza, algunos de ellos tienen interesantes propiedades biológicas . Por ejemplo, se ha encontrado que son bioactivos, actuando como herbicidas .

Inhibidores de la Calcineurina

Los compuestos derivados de los 7-oxanorbornanos son buenos inhibidores de la calcineurina , una enzima regulada por calcio y calmodulina. Esto tiene posibles aplicaciones en el campo de la bioquímica y la medicina.

Preparación de Polímeros Útiles

El 7-oxabiciclo[2.2.1]heptano no sustituido y los derivados alquil-sustituidos generan polímeros útiles tras la apertura del anillo oxa . Esta es una aplicación significativa en el campo de la química de polímeros.

Safety and Hazards

Direcciones Futuras

The future directions for research on “2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given their wide chemodiversity and utility in the synthesis of natural products and bioactive compounds, these compounds are likely to continue to be a focus of research in organic chemistry .

Mecanismo De Acción

Target of Action

The primary targets of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown biological activity . For instance, some derivatives have been found to inhibit protein phosphatases .

Mode of Action

The exact mode of action of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds interact with their targets in a highly stereoselective manner due to their bicyclic structure .

Biochemical Pathways

The specific biochemical pathways affected by 2-Methyl-7-oxabicyclo[22Related compounds, 7-oxanorbornanes, are known to generate a wide chemodiversity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-7-oxabicyclo[22The bicyclic structure of similar compounds, 7-oxanorbornanes, allows them to generate useful polymers upon oxa ring openings , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have interesting biological properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-7-oxabicyclo[22Similar compounds, 7-oxanorbornanes, have been used in radical-induced alkene polymerizations , suggesting that they may be influenced by certain environmental conditions.

Análisis Bioquímico

Biochemical Properties

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and cellular responses.

Cellular Effects

The effects of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it may affect the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, thereby impacting cell viability and function.

Molecular Mechanism

At the molecular level, 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may inhibit enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities. In in vitro studies, prolonged exposure to the compound can result in changes in cell viability, proliferation, and metabolic activity. In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the biological context.

Dosage Effects in Animal Models

The effects of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . For example, it may participate in pathways related to oxidative stress responses, where it modulates the activity of enzymes involved in ROS production and detoxification. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound may be actively transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is critical for its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Propiedades

IUPAC Name |

2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBWQWATKAXZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CCC1O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

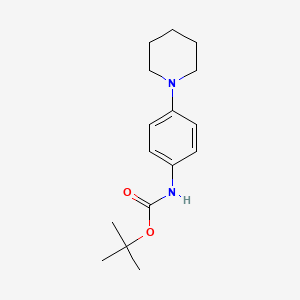

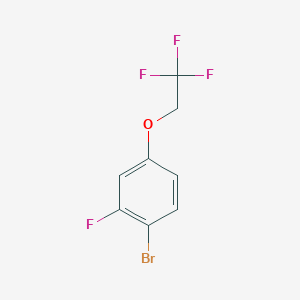

![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)

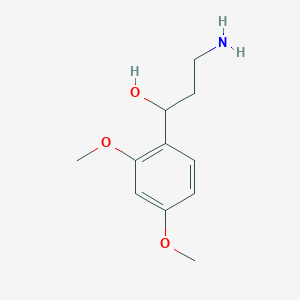

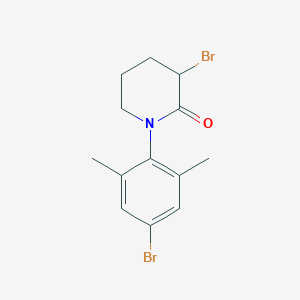

![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)

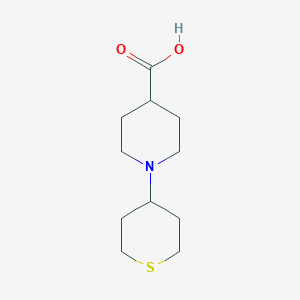

![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)